Clausine D

描述

Clausine D is a naturally occurring carbazole alkaloid isolated from the stem bark of Clausena excavata, a plant belonging to the Rutaceae family . Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings . This compound is known for its significant biological activities, including antiplatelet aggregation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clausine D involves several key steps, including the formation of a prenylated 2-quinolone intermediate, followed by cyclization and further functional group transformations . One of the synthetic routes includes the use of Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization . Another method involves the ester-driven para-Claisen rearrangement followed by selective removal of the ester function and oxidative cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and isolation from Clausena excavata using solvents like acetone and subsequent purification using chromatographic techniques .

化学反应分析

Types of Reactions: Clausine D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidative cyclization.

Reduction: Common reducing agents include sodium borohydride (NaBH4).

Substitution: Friedel–Crafts catalysts like aluminum chloride (AlCl3) are used for arylation reactions.

Major Products Formed: The major products formed from these reactions include various substituted carbazole derivatives, which exhibit different biological activities .

科学研究应用

Chemical Applications

Clausine D serves as a precursor for synthesizing various carbazole derivatives with potential biological activities. Its unique chemical structure allows for modifications that can enhance its pharmacological properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms different derivatives through oxidative cyclization | m-chloroperbenzoic acid (m-CPBA) |

| Reduction | Modifies functional groups | Sodium borohydride (NaBH4) |

| Substitution | Arylation reactions at aromatic ring positions | Aluminum chloride (AlCl3) |

Biological Applications

This compound exhibits significant biological activities, particularly in antiplatelet aggregation, making it a candidate for studying blood clotting mechanisms. Its interaction with platelets inhibits their aggregation through the blockade of thromboxane A2 formation.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antiplatelet | Inhibition of thromboxane A2 formation | Prevention of thrombosis |

| Antitumor | Induces apoptosis in cancer cells | Cancer therapy |

| Antibacterial | Disrupts bacterial cell wall synthesis | Antibiotic development |

| Antiviral | Inhibits viral replication | Treatment of viral infections |

| Neuroprotective | Protects neuronal cells from oxidative stress | Neurodegenerative disease treatment |

Medical Applications

The therapeutic potential of this compound extends to various medical fields due to its diverse pharmacological properties. Research has indicated its efficacy in treating conditions such as cardiovascular diseases, cancers, and infections.

Case Study: Cardiovascular Health

A study highlighted the antiplatelet effects of this compound in animal models. Treatment with this compound significantly reduced platelet aggregation and thrombus formation, suggesting its potential use as an adjunct therapy in cardiovascular diseases .

Case Study: Antitumor Activity

In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of apoptotic pathways, making it a promising candidate for cancer therapeutics .

Industrial Applications

This compound and its derivatives are being explored for their potential use in pharmaceuticals and as natural products in industrial applications. Its bioactive properties make it suitable for incorporation into health supplements and functional foods.

作用机制

Clausine D exerts its effects primarily through its interaction with molecular targets involved in platelet aggregation. It inhibits collagen-induced platelet aggregation, which is crucial for preventing blood clot formation . The exact molecular pathways involve the inhibition of thrombin receptors and other platelet activation pathways .

相似化合物的比较

Clausine E: Another carbazole alkaloid with similar biological activities but different structural features.

Clausine F: Exhibits antiplatelet aggregation activity similar to Clausine D.

Mahanine: A C23 derivative with significant cytotoxicity against various cancer cell lines.

Uniqueness of this compound: this compound is unique due to its specific prenylation pattern and its potent antiplatelet aggregation activity, which distinguishes it from other carbazole alkaloids .

生物活性

Clausine D is a naturally occurring carbazole alkaloid primarily isolated from the stem bark of Clausena excavata, a plant in the Rutaceae family. This compound has garnered significant attention due to its diverse biological activities, particularly its potential therapeutic applications in medicine. This article will explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

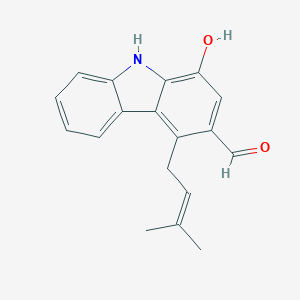

Chemical Structure and Properties

This compound is classified as a 4-prenylcarbazole alkaloid. Its chemical structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Biological Activities

1. Antiplatelet Aggregation Activity

This compound exhibits significant antiplatelet aggregation activity, which has been demonstrated in several studies. This activity is crucial for preventing thrombus formation in cardiovascular diseases. The mechanism involves the inhibition of thromboxane A2 formation, leading to reduced platelet aggregation.

2. Antitumor Effects

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

3. Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogens, indicating its potential use in treating infectious diseases.

4. Neuroprotective Effects

Studies have highlighted the neuroprotective effects of this compound, suggesting its role in protecting neuronal cells from damage and degeneration.

The biological activities of this compound can be attributed to its interaction with specific cellular pathways:

- Antiplatelet Mechanism: this compound inhibits the aggregation of platelets by interfering with biochemical pathways that promote clot formation. This includes modulation of signaling pathways related to thromboxane A2 and other pro-aggregatory factors.

- Anticancer Mechanism: this compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways, thereby inhibiting tumor growth.

- Antimicrobial Mechanism: The antimicrobial action is likely due to this compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Table 1: Summary of Biological Activities and Mechanisms

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

- Case Study on Cardiovascular Health: A study investigated the effects of this compound on platelet function in patients with cardiovascular disease. Results indicated a significant reduction in platelet aggregation, supporting its potential use as an antithrombotic agent.

- Cancer Therapy Exploration: In vitro studies have shown that this compound effectively reduces the viability of cancer cells derived from breast and lung cancers, demonstrating its potential as an adjunct therapy in cancer treatment.

- Neuroprotection Assessment: Research involving animal models has demonstrated that this compound administration results in improved outcomes following neurotoxic exposure, suggesting its protective role against neurodegenerative conditions.

Future Directions

Research into this compound is ongoing, with a focus on:

- Clinical Trials: Future clinical trials are needed to establish the safety and efficacy profiles of this compound for therapeutic use.

- Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its biological activities will enhance understanding and potential applications in medicine.

- Synthetic Approaches: Development of synthetic routes for producing this compound and its derivatives could facilitate more extensive research into its properties and applications.

属性

IUPAC Name |

1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKXALRNLUCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162200 | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142846-95-5 | |

| Record name | Clausine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of Clausine D?

A: this compound, a 4-prenylcarbazole alkaloid, has demonstrated significant antiplatelet aggregation activity. [] This suggests its potential as a therapeutic agent for conditions where blood clotting is a concern.

Q2: Where is this compound found in nature?

A: this compound has been isolated from the stem bark of the Clausena excavata plant. [] This plant is known to contain various bioactive compounds, and the discovery of this compound highlights its potential as a source of novel medicinal agents.

Q3: What other carbazole alkaloids are found alongside this compound in Clausena species, and what are their potential medical applications?

A: Besides this compound, other carbazole alkaloids like Clausine F, 6-methoxyheptaphylline, mafaicheenamine C, and claulansine G have been identified in Clausena plants. [, ] These alkaloids, particularly a combination of this compound, 6-methoxyheptaphylline, and either mafaicheenamine C or claulansine G, are being investigated for their potential as antineoplastic agents due to their tumor cell growth inhibitory effects. [] This highlights the potential of Clausena plants as a source of novel compounds for cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。